3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound featuring a biphenyl group attached to an imidazo[1,2-a]pyridine scaffold, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the biphenyl and acrylic acid groups .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions, leading to higher purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the imidazo[1,2-a]pyridine core
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and imidazo[1,2-a]pyridine moieties allow the compound to bind to active sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities.
Biphenyl derivatives: Compounds with biphenyl groups exhibit diverse properties and applications, similar to 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
Uniqueness
The uniqueness of 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16N2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-13-19-22(23-20-8-4-5-15-24(19)20)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H,(H,25,26) |
InChI Key |
OSUDLXBMNOHLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C=CC(=O)O |
Origin of Product |
United States |
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